(4-Chloro-2,6-difluorophenyl)methanamine
Overview
Description
(4-Chloro-2,6-difluorophenyl)methanamine is an organic compound with the molecular formula C7H6ClF2N It is a derivative of benzylamine, where the benzene ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2,6-difluorophenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2,6-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride.
Amination: The primary alcohol is then converted to the corresponding amine through a substitution reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce the aldehyde to an alcohol.
Ammonolysis: Reacting the alcohol with ammonia in the presence of a catalyst to form the amine.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding nitrile or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
(4-Chloro-2,6-difluorophenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.
Biological Research: It serves as a building block for the synthesis of bioactive molecules used in various biological studies.
Mechanism of Action
The mechanism of action of (4-Chloro-2,6-difluorophenyl)methanamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure of the final pharmaceutical compound derived from it.
Comparison with Similar Compounds
(4-Bromo-2,6-difluorophenyl)methanamine: Similar structure but with a bromine atom instead of chlorine.
(2,6-Difluorophenyl)(4-fluorophenyl)methanamine: Contains an additional fluorine atom on the benzene ring.
(3-Chloro-2,6-difluorophenyl)methanamine: Chlorine atom is positioned differently on the benzene ring.
Uniqueness: (4-Chloro-2,6-difluorophenyl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing specialized pharmaceuticals and materials.
Properties
IUPAC Name |
(4-chloro-2,6-difluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBILGZZEXORCAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278787 | |
Record name | 4-Chloro-2,6-difluorobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001278787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518357-43-2 | |
Record name | 4-Chloro-2,6-difluorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518357-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,6-difluorobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001278787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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